molecular formula C20H21N3O4 B14086948 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14086948
M. Wt: 367.4 g/mol
InChI Key: WGHFRTQLNKBAFG-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-26-18-8-7-13(11-19(18)27-2)9-10-21-20(25)16-12-15(22-23-16)14-5-3-4-6-17(14)24/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,25)(H,22,23)

InChI Key

WGHFRTQLNKBAFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NN2)C3=CC=CC=C3O)OC

Origin of Product

United States

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